molecular formula C13H12N2O3S B6990189 Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate

Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B6990189
M. Wt: 276.31 g/mol
InChI Key: FCNCGKATZBJKLV-UHFFFAOYSA-N
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Description

Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that features a thietane ring, an oxadiazole ring, and a benzoate ester

Properties

IUPAC Name

methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-17-13(16)9-4-2-3-8(5-9)11-14-12(18-15-11)10-6-19-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNCGKATZBJKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps. One common method includes the formation of the thietane ring through nucleophilic cyclization, followed by the construction of the oxadiazole ring via cyclization reactions involving nitrile oxides and amidoximes. The final step involves esterification to introduce the benzoate group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing reaction times and costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with specific molecular targets. The thietane ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[5-(thietan-3-yl)-1,2,4-oxadiazol-3-yl]benzoate is unique due to the combination of the thietane and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

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